molecular formula C16H13N3O2S B2375523 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine CAS No. 1029751-47-0

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine

Cat. No.: B2375523
CAS No.: 1029751-47-0
M. Wt: 311.36
InChI Key: UTUWZVNMPBTDTL-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine is a synthetic small molecule featuring a benzodioxole-thiazole scaffold, a structure of significant interest in medicinal chemistry. While specific biological data for this exact compound requires further investigation, its core structure is closely related to other 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine derivatives that have demonstrated potent biological activities in scientific research. Compounds within this structural class have been identified as having promising antitumor properties. Research on analogous molecules has shown that they can inhibit the proliferation of various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), with IC50 values in the low micromolar range . Preliminary mechanistic studies suggest that such compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in the S-phase and G2/M-phase . Furthermore, molecular docking studies of similar benzo[d]thiazol-2-amine derivatives indicate potential for high binding affinity to therapeutic targets like the Human Epidermal growth factor receptor (HER) enzyme, which is a key target in oncology research . Beyond oncology, thiazole compounds containing the benzodioxole moiety are also explored for applications in inflammation and immune-related disorders . This compound is presented to the research community for further investigation into its potential mechanisms and applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-2-5-15(17-7-10)19-16-18-12(8-22-16)11-3-4-13-14(6-11)21-9-20-13/h2-8H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUWZVNMPBTDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via cyclocondensation of α-haloketones with thiourea.

General Procedure :

  • React 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux (78–80°C) for 12–24 hours.
  • Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc = 3:1).

Yield : 41–71%.

Parameter Value
Solvent Ethanol
Temperature 78–80°C
Reaction Time 12–24 hours
Purification Column chromatography

N-Arylation of Thiazol-2-amine with 5-Methylpyridin-2-yl Group

Palladium-Catalyzed Buchwald-Hartwig Amination

This method enables direct coupling of the thiazol-2-amine with 2-bromo-5-methylpyridine.

Procedure :

  • Combine 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 equiv), 2-bromo-5-methylpyridine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane.
  • Heat at 100°C under N₂ for 16 hours.
  • Filter through Celite, concentrate, and purify via HPLC.

Yield : 45–60% (estimated based on analogous reactions).

Parameter Value
Catalyst Pd₂(dba)₃/Xantphos
Base Cs₂CO₃
Solvent Dioxane
Temperature 100°C

Nucleophilic Aromatic Substitution (NAS)

Limited applicability due to low reactivity of aryl halides. Requires electron-deficient pyridines.

Procedure :

  • React 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 equiv) with 2-fluoro-5-methylpyridine (1.5 equiv) in DMF using NaH (2.0 equiv) at 120°C for 24 hours.
  • Quench with H₂O, extract with EtOAc, and purify via silica gel.

Yield : <20% (low due to poor leaving group ability of fluoride).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J = 5.1 Hz, 1H, pyridine-H), 7.45 (s, 1H, thiazole-H), 6.85–6.75 (m, 3H, benzodioxole-H), 6.50 (s, 1H, NH), 2.35 (s, 3H, CH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₆H₁₃N₃O₂S: 311.0721; found: 311.0718.

Purity Assessment

  • HPLC : >95% purity (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).

Challenges and Optimization

Low Yields in N-Arylation

  • Cause : Steric hindrance from the benzodioxole group and electron-rich pyridine.
  • Solution : Use bulkier ligands (e.g., DavePhos) to enhance catalytic efficiency.

Competing Side Reactions

  • Observation : Formation of bis-arylated byproducts.
  • Mitigation : Limit reaction time to 12 hours and use sub-stoichiometric aryl halide.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability
Buchwald-Hartwig 45–60 High Moderate
NAS <20 Low Poor
Sequential Alkylation 17–21 Moderate High

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine exhibit potential anticancer properties. The thiazole and benzodioxole components are known for their ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, studies have shown that modifications to the thiazole ring can enhance the compound's efficacy against various cancer cell lines by targeting enzymes involved in cell proliferation .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Its structure allows for interaction with bacterial cell membranes or essential enzymes, potentially leading to the inhibition of microbial growth. Further studies are needed to elucidate the specific mechanisms and effectiveness against various pathogens .

Enzyme Inhibition

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine has been identified as an inhibitor of certain enzymes involved in critical biological processes. For example, it may inhibit protein kinases or other enzymes associated with signaling pathways that regulate cell growth and apoptosis. This property makes it a candidate for drug development aimed at diseases characterized by dysregulated enzyme activity .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology and infectious diseases:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which is crucial in conditions like arthritis and other inflammatory disorders.
  • Neuroprotective Properties : Emerging research suggests potential neuroprotective effects, indicating its utility in treating neurodegenerative diseases .

Industrial Applications

In addition to its biological applications, 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine can be utilized in various industrial contexts:

Material Science

Due to its unique chemical stability and reactivity, this compound can serve as a building block for synthesizing advanced materials, including polymers and coatings. Its properties may enhance the performance characteristics of these materials .

Chemical Synthesis

The compound is also valuable in organic synthesis as it can undergo various chemical reactions such as oxidation, reduction, and substitution. This versatility allows chemists to create more complex molecules with tailored properties for specific applications .

Case Studies

Several case studies highlight the significance of this compound in research:

  • Anticancer Research : A study demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction through caspase activation .
  • Antimicrobial Investigation : Research on structurally related compounds revealed promising results against resistant bacterial strains, suggesting potential for developing new antibiotics based on this scaffold .
  • Enzyme Inhibition Studies : A detailed analysis showed that specific modifications to the thiazole ring enhanced selectivity towards certain protein kinases, paving the way for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally analogous thiazol-2-amine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity (Inferred/Reported) Reference
Target Compound C₁₆H₁₂N₃O₂S 310.35 4-(Piperonyl), N-(5-methylpyridin-2-yl) Potential kinase inhibition
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine C₁₁H₁₀N₂O₂S 234.27 4-(Piperonyl), 5-methyl thiazole Not specified
N-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (3c) C₁₀H₇N₂O₂S 235.24 4-(Piperonyl), unsubstituted amine Antiproliferative potential
5-Methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine C₁₄H₁₃N₃OS 271.34 Benzothiazole, N-(pyridin-4-ylmethyl) Not specified
5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine C₁₄H₁₂ClN₃S 289.78 Benzothiazole, 5-Cl, N-(pyridin-4-ylmethyl) Not specified
Compound 94 (from ) C₂₅H₂₀N₄O₄S 472.52 Thiazole with pyridin-3-yl, 3-methoxybenzoyl Kinase inhibition (hypothesized)

Key Observations :

  • The target compound’s 5-methylpyridin-2-yl group distinguishes it from analogs with pyridin-4-yl or benzyl substituents. The methyl group may enhance lipophilicity and steric interactions in binding pockets .
  • The piperonyl group (benzo[d][1,3]dioxol-5-yl) is conserved across multiple compounds, suggesting its role in improving metabolic stability .
  • Compounds with benzothiazole cores (e.g., ) exhibit higher molar masses due to the fused benzene ring but share similar amine substitution patterns.

Biological Activity

4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a pyridine ring, and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological effects.

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 302.36 g/mol
  • CAS Number : 1029751-47-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, its thiazole component may inhibit certain enzymes involved in metabolic pathways, while the pyridine and benzo[d][1,3]dioxole groups can enhance binding affinity and selectivity towards biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine. For example:

  • In vitro studies demonstrated that derivatives containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. The IC50_{50} values for these compounds ranged from 10 µM to 50 µM depending on the specific structure and substituents .

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) tests have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. For instance, related compounds demonstrated MIC values as low as 0.015 mg/mL .

3. Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases like Alzheimer's:

  • In studies involving similar thiazole derivatives, IC50_{50} values for acetylcholinesterase inhibition were reported as low as 2.7 µM, indicating strong inhibitory activity .

Research Findings and Case Studies

StudyCompoundBiological ActivityIC50_{50} Value
Thiazole DerivativeAnticancer (MCF cell line)25.72 µM
Coumarin-based ThiazoleAChE Inhibition2.7 µM
Bacterial InhibitionS. aureus0.015 mg/mL

Q & A

Q. What are the established synthetic routes for 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine, and what analytical methods validate its purity?

Answer: The synthesis typically involves two key steps:

  • Thiazole Ring Formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., H₂SO₄ or NaOH) to generate the thiazole core. For example, thiourea reacts with 2-bromo-1-(benzo[d][1,3]dioxol-5-yl)ethanone to form the 4-substituted thiazole intermediate .
  • Amine Coupling : The thiazol-2-amine intermediate is coupled with 5-methylpyridin-2-yl derivatives via Buchwald-Hartwig amination or nucleophilic substitution, using catalysts like Pd(dba)₂ or CuI .

Q. Validation Methods :

  • Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane).
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and thiazole C-S (δ 165–170 ppm) .
    • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₆H₁₂N₃O₂S: 310.0652) .

Q. How is the crystal structure of analogous thiazol-2-amine derivatives characterized?

Answer: X-ray crystallography reveals key structural parameters (see Table 1 ):

Parameter Value (Example from [4])
Space groupI 1 2/a 1
Unit cell dimensionsa=19.2951 Å, b=13.6381 Å, c=19.3808 Å
β-angle119.209°
Volume4451.5 ų
R-factor (all reflections)0.0538
Radiation sourceMoKα (λ=0.71073 Å)

Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) stabilize the lattice, critical for understanding packing efficiency and solubility .

Advanced Research Questions

Q. How can conflicting biological activity data for thiazol-2-amine derivatives be resolved?

Answer: Contradictions in bioactivity (e.g., antitumor efficacy across cell lines) arise from:

  • Structural Variability : Minor substitutions (e.g., tert-butyl vs. methyl groups) alter steric/electronic profiles. For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives show IC₅₀ values ranging from 2.1–18.7 µM against melanoma cells .
  • Assay Conditions : Varying protocols (e.g., serum concentration, incubation time) impact results. Standardize using guidelines like NCI-60 screening .

Q. Resolution Strategy :

  • SAR Studies : Systematically modify substituents (e.g., pyridinyl vs. quinolinyl) and correlate with activity.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values against breast cancer cells) to identify trends (see Table 2 ) .

Q. Table 2: Antitumor Activity of Analogous Compounds

Compound Cell Line IC₅₀ (µM) Source
5-(Benzo[d][1,3]dioxol-5-yl)-thiazol-2-amineMCF-7 (Breast)4.2
N-(5-Methylpyridin-2-yl) variantA549 (Lung)9.8

Q. What computational methods predict the binding affinity of this compound to kinase targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, CDK2). The benzo[d][1,3]dioxole group shows π-π stacking with Phe82 in EGFR’s active site .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 to −50 kcal/mol) .

Validation : Cross-check with experimental kinase inhibition assays (e.g., ADP-Glo™ kinase assay) .

Q. How are reaction conditions optimized for large-scale synthesis while minimizing byproducts?

Answer:

  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve yield (85% → 92%) and reduce toxicity .
  • Catalyst Screening : Pd/Xantphos systems reduce coupling reaction time from 24h to 6h vs. CuI .
  • Byproduct Mitigation : Add molecular sieves to absorb HCl during cyclization, improving purity from 88% to 96% .

Q. What spectroscopic techniques resolve ambiguities in regiochemistry during synthesis?

Answer:

  • NOESY NMR : Confirms spatial proximity of substituents (e.g., pyridinyl NH to thiazole C4-H) .
  • IR Spectroscopy : Differentiates primary vs. secondary amines (N–H stretch: 3350 cm⁻¹ vs. 3450 cm⁻¹) .
  • XPS : Sulfur 2p peaks at 163.5 eV (thiazole) vs. 161.8 eV (thiadiazole) confirm ring identity .

Q. How does the electronic nature of substituents influence metabolic stability?

Answer:

  • Electron-Withdrawing Groups (e.g., nitro): Increase metabolic resistance (t₁/₂ in human liver microsomes: 120 min vs. 45 min for methyl groups) .
  • Lipophilicity : LogP values >3.0 (calculated via ChemDraw) correlate with CYP3A4-mediated oxidation, reducing bioavailability .

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